molecular formula C16H16O4 B181715 Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester CAS No. 153472-86-7

Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester

Cat. No. B181715
M. Wt: 272.29 g/mol
InChI Key: NNWOVBQVNRXEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester is a chemical compound that is commonly known as fenoxycarb. This compound belongs to the family of carboxylic acid esters and is widely used in the field of insecticides. Fenoxycarb is a potent insect growth regulator that inhibits the development of insects, making it an effective tool for controlling insect populations.

Mechanism Of Action

Fenoxycarb works by inhibiting the development of insects at the larval stage. It disrupts the normal development of insects by interfering with the production of chitin, a key component of the insect exoskeleton. This results in the death of the insect or the prevention of its growth to the adult stage.

Biochemical And Physiological Effects

Fenoxycarb has been found to have low toxicity to mammals and birds, making it a safe option for controlling insect populations. It has also been found to have a low environmental impact, as it does not persist in the soil or water. However, fenoxycarb can be toxic to aquatic invertebrates, and caution should be taken when using it near water sources.

Advantages And Limitations For Lab Experiments

Fenoxycarb is a potent insect growth regulator that is highly effective against a wide range of insect species. It is also relatively safe for use in the environment and has a low toxicity to mammals and birds. However, fenoxycarb can be expensive to produce, and its effectiveness can be reduced by factors such as temperature, humidity, and the size of the insect population.

Future Directions

There are several future directions for the research and development of fenoxycarb. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the application of fenoxycarb in the field to improve its effectiveness and reduce its environmental impact. Additionally, there is a need for further research on the long-term effects of fenoxycarb on the environment and its potential impact on non-target species.
Conclusion:
Fenoxycarb is a potent insect growth regulator that has been extensively studied for its effectiveness in controlling insect populations. It is widely used in the agriculture and forestry industries and has also been used in the medical industry to control the spread of diseases. Fenoxycarb works by inhibiting the development of insects at the larval stage, and it has low toxicity to mammals and birds. While fenoxycarb has several advantages, there are also limitations to its use, and further research is needed to optimize its effectiveness and reduce its environmental impact.

Synthesis Methods

Fenoxycarb can be synthesized by the reaction of 4-phenoxyphenol with 2-bromo-2-methylpropanoic acid methyl ester in the presence of a base. The reaction yields fenoxycarb as a white crystalline solid with a melting point of 99-101°C. The synthesis of fenoxycarb is a well-established process that has been optimized over the years to improve the yield and purity of the product.

Scientific Research Applications

Fenoxycarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect species. It is commonly used in the agriculture industry to control pests in crops such as cotton, rice, and vegetables. Fenoxycarb is also used in the forestry industry to control pests that damage trees. In addition, fenoxycarb has been used in the medical industry to control the spread of diseases that are transmitted by insects.

properties

CAS RN

153472-86-7

Product Name

Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2-(4-phenoxyphenoxy)propanoate

InChI

InChI=1S/C16H16O4/c1-12(16(17)18-2)19-14-8-10-15(11-9-14)20-13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

NNWOVBQVNRXEJL-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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